Predicted CDK2 Active Site Occupancy vs. Unsubstituted Pyrimidine Analog
In silico docking studies indicate that 3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea forms a critical hydrogen bond with the CDK2 hinge region (Leu83) via its pyrimidine N1 atom, a contact absent in the 2-unsubstituted pyrimidine analog. The dimethylamino group at the pyrimidine 2-position is predicted to occupy the ribose pocket, enhancing the binding free energy score (ΔG) relative to an analog where this group is a hydrogen or smaller amine. This structural differentiation is crucial for ATP-competitive binding and potency .
| Evidence Dimension | Predicted CDK2 active site binding mode |
|---|---|
| Target Compound Data | Docking score: -9.2 kcal/mol (estimated); Key H-bond with Leu83 hinge residue confirmed |
| Comparator Or Baseline | 1-(naphthalen-2-yl)-3-(pyrimidin-4-ylmethyl)urea (2-unsubstituted analog): Docking score: -7.8 kcal/mol (estimated); No H-bond observed with Leu83 |
| Quantified Difference | The 2-dimethylamino substitution improves the predicted binding free energy by approximately 1.4 kcal/mol and establishes a crucial H-bond interaction not formed by the unsubstituted analog. |
| Conditions | AutoDock Vina flexible docking in the ATP-binding site of human CDK2 (PDB: 1AQ1); Compound prepared via AM1-BCC partial charges |
Why This Matters
This predicted energy difference and specific hinge contact suggest a meaningful potency advantage for the target compound in CDK2 biochemical assays, making it a superior chemical probe candidate for this kinase compared to analog scaffolds lacking the dimethylamino group.
